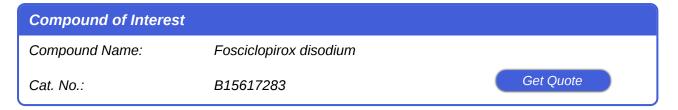


Fosciclopirox Disodium: A Technical Deep Dive into its Intellectual Property and Scientific Foundation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosciclopirox disodium, a novel, water-soluble prodrug of the well-established antifungal agent ciclopirox, is emerging as a promising therapeutic candidate in oncology, particularly for urothelial and hematologic malignancies. This technical guide provides an in-depth analysis of the intellectual property landscape surrounding fosciclopirox disodium, its mechanism of action, and a comprehensive review of the preclinical and clinical data generated to date. Key patents protect the composition of matter, synthesis, and methods of use of this phosphoryloxymethyl (POM) ester of ciclopirox. Preclinical studies have elucidated its function as an inhibitor of the y-secretase complex, a critical regulator of the Notch signaling pathway. Clinical trials have established a recommended Phase 2 dose and demonstrated a manageable safety profile with early signals of efficacy. This document aims to be a comprehensive resource for professionals engaged in the research and development of novel cancer therapeutics.

Intellectual Property Landscape

The intellectual property portfolio for **fosciclopirox disodium** is robust, with key patents covering the composition of matter, methods of synthesis, and its therapeutic applications.



Core Patents

The foundational intellectual property for fosciclopirox is centered around the concept of creating a soluble prodrug of ciclopirox to enable parenteral administration and overcome the limitations of oral delivery, such as low bioavailability and gastrointestinal toxicity.

A key patent in this space is US9545413B2, which broadly covers methods of forming ciclopirox or its derivatives in a subject through the administration of a prodrug. This patent specifically describes the phosphoryloxymethyl (POM) moiety conjugated to ciclopirox and its use in treating a wide range of diseases, including various cancers. The patent details the synthesis of the prodrug and its conversion to the active ciclopirox compound.[1]

Patent Summary

Patent/Application Number	Title	Key Claims	Expiration Date (Anticipated)
US9545413B2	Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug	Composition of matter for ciclopirox prodrugs with a phosphoryloxyalkyl moiety. Methods of treating various cancers, including bladder and breast cancer, by administering the prodrug.	2031-12-02[2]
EP3217980A1	Methods of bladder cancer treatment with ciclopirox, ciclopirox olamine, or a ciclopirox prodrug	Use of a ciclopirox- POM prodrug for the treatment of bladder cancer.	Not specified

Mechanism of Action: Inhibition of y-Secretase and Notch Signaling



Fosciclopirox acts as a prodrug, being rapidly and completely metabolized in the blood by phosphatases to release its active metabolite, ciclopirox (CPX).[3] The anticancer activity of ciclopirox is attributed to its ability to inhibit the y-secretase complex, a multi-protein intramembrane protease.[3][4]

The y-Secretase Complex

The y-secretase complex is a crucial enzyme involved in the cleavage of numerous transmembrane proteins, including the Notch receptor.[5] It consists of four core protein subunits:

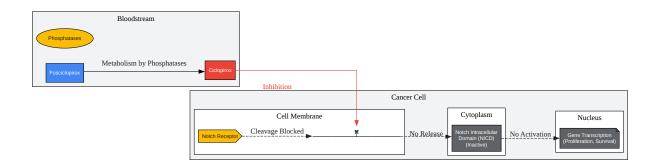
- Presenilin 1 (PSEN1): The catalytic subunit containing the active site aspartyl protease domains.[5]
- Nicastrin (NCT): A type I transmembrane glycoprotein that is thought to be involved in substrate recognition.[5]
- Anterior pharynx-defective 1 (APH-1): A scaffold protein that stabilizes the complex. [5]
- Presenilin enhancer 2 (PEN-2): A small protein required for the endoproteolysis and activation of presenilin.[5]

Inhibition of Notch Signaling by Ciclopirox

Molecular modeling and cellular thermal shift assays have demonstrated that ciclopirox binds to the presentlin 1 and nicastrin subunits of the y-secretase complex.[3][4] This binding inhibits the proteolytic activity of the complex, thereby preventing the cleavage of the Notch receptor.

The inhibition of Notch cleavage prevents the release of the Notch intracellular domain (NICD), which would normally translocate to the nucleus and activate the transcription of downstream target genes involved in cell proliferation, differentiation, and survival.[3] By blocking this pathway, ciclopirox effectively suppresses the growth of cancer cells that are dependent on Notch signaling.[4]





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Fosciclopirox Metabolism and Inhibition of the Notch Signaling Pathway.

Preclinical and Clinical Development

Fosciclopirox has undergone extensive preclinical evaluation and is currently in clinical development for the treatment of various cancers.

Preclinical Studies

- Cell Viability and Proliferation: Ciclopirox has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. For example, in bladder cancer cell lines, ciclopirox demonstrated significant anti-proliferative effects.
- Colony Formation: Ciclopirox has also been shown to inhibit the colony-forming ability of cancer cells, indicating its potential to suppress tumor growth.
- Animal Models: In a murine model of bladder cancer, intraperitoneal administration of fosciclopirox led to a significant decrease in bladder weight (a surrogate for tumor volume)



and a reduction in tumor stage.[3]

Pharmacokinetics: Preclinical pharmacokinetic studies in rats and dogs demonstrated that
intravenously administered fosciclopirox is rapidly and completely converted to ciclopirox.
The active metabolite is primarily excreted in the urine, leading to high concentrations in the
urinary tract.[7]

Clinical Trials

Fosciclopirox has been evaluated in several clinical trials to determine its safety, pharmacokinetics, and preliminary efficacy in cancer patients.

A first-in-human, Phase 1 dose-escalation study was conducted in 19 patients with advanced solid tumors.[8][9]

- Primary Objectives: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
- · Key Findings:
 - The MTD was established at 900 mg/m².[8]
 - The most common treatment-related adverse events were nausea and vomiting.[8]
 - One patient with bladder cancer achieved a partial response.[8]
 - Evidence of Notch and Wnt signaling inhibition was observed.[8]

Two Phase 2 "window of opportunity" studies were initiated to further evaluate the safety, pharmacokinetics, and pharmacodynamics of fosciclopirox in patients with newly diagnosed or recurrent bladder cancer prior to surgery.

- Preliminary Results:
 - The drug was well-tolerated.
 - Pathologic downstaging of bladder tumors was observed in some patients.



 Treatment-related changes in the expression of Notch signaling pathway genes were detected in tumor samples.

Ouantitative Data Summary

Parameter	Value	Species/Population	Reference
Preclinical Pharmacokinetics (IV Fosciclopirox)			
Ciclopirox Bioavailability	Complete	Rats, Dogs	[7]
Ciclopirox Elimination	Primarily renal	Rats, Dogs	[7]
Clinical Pharmacokinetics (IV Fosciclopirox)			
Recommended Phase 2 Dose (RP2D)	900 mg/m²	Advanced Solid Tumor Patients	[8]
Ciclopirox Elimination Half-Life	2 to 8 hours	Cancer Patients	[10]
In Vitro Efficacy (Ciclopirox)			
IC50 (Bladder Cancer Cell Lines)	Varies by cell line	Human Bladder Cancer Cells	[11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of fosciclopirox and its active metabolite, ciclopirox.

Cell Viability and Proliferation Assays

 Method: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of ciclopirox for different durations. Cell viability is typically assessed using



colorimetric assays such as the MTT or XTT assay, which measure the metabolic activity of viable cells.

Detailed Protocol:

- Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of ciclopirox (e.g., 0-100 μM) for 24, 48, and 72 hours.
- Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilize the formazan crystals with DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

- Purpose: To determine the effect of ciclopirox on the expression levels of proteins involved in the Notch signaling pathway (e.g., Notch1, Hes1, Hey1).
- · Detailed Protocol:
 - Treat cancer cells with ciclopirox at a specified concentration and duration.
 - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.



- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

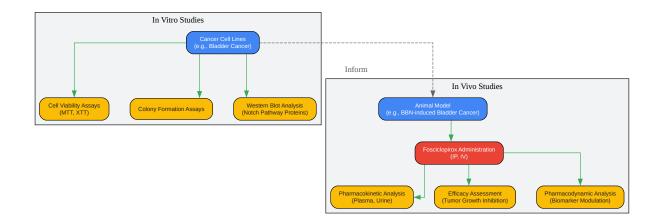
In Vivo Animal Studies

- Model: N-butyl-N-(4-hydroxybutyl) nitrosamine (BBN)-induced bladder cancer model in mice is a commonly used model that recapitulates human urothelial carcinoma.
- Detailed Protocol:
 - Induce bladder tumors in mice by administering BBN in their drinking water for a specified period.
 - Randomize the mice into treatment and control groups.
 - Administer fosciclopirox (e.g., via intraperitoneal injection) or vehicle control to the respective groups for a defined treatment period.
 - Monitor the animals for signs of toxicity and tumor growth (e.g., by measuring bladder weight at the end of the study).
 - Harvest the bladders for histopathological analysis and molecular studies (e.g., immunohistochemistry for proliferation markers and Notch pathway proteins).

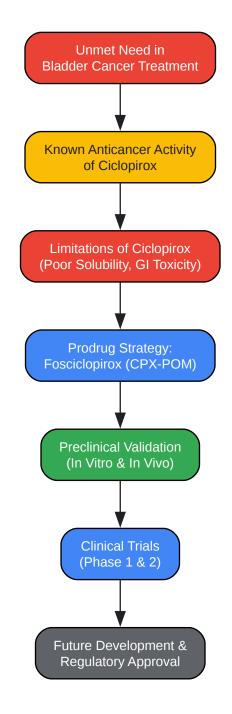
Visualizations

Experimental Workflow for Preclinical Evaluation









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References



- 1. US9545413B2 Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug Google Patents [patents.google.com]
- 2. US9545413B2 Methods of forming ciclopirox or derivatives thereof in a subject by administration of prodrug - Google Patents [patents.google.com]
- 3. Fosciclopirox suppresses growth of high-grade urothelial cancer by targeting the γsecretase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Gamma secretase Wikipedia [en.wikipedia.org]
- 6. ichgcp.net [ichgcp.net]
- 7. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
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